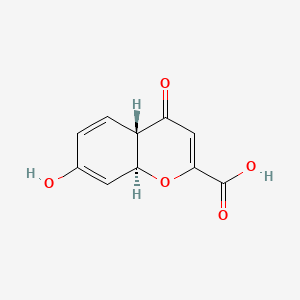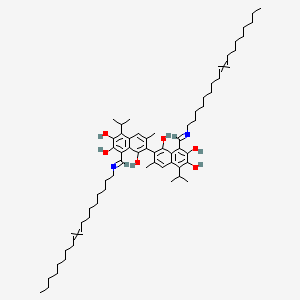
(2,2'-binaphthalene)-1,1',6,6',7,7'-hexol, 3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- is a complex organic compound characterized by its binaphthalene core and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups, methyl groups, and isopropyl groups through various substitution reactions. The final steps often involve the formation of imine linkages with octadecenyl groups under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imine groups can be reduced to amines under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a ligand in coordination chemistry, forming complexes with various metals. It can also serve as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand, it might coordinate with metal ions to form stable complexes. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol
- 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-
Uniqueness
The uniqueness of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- lies in its combination of functional groups and the resulting properties
Propriétés
Numéro CAS |
5422-61-7 |
|---|---|
Formule moléculaire |
C66H100N2O6 |
Poids moléculaire |
1017.5 g/mol |
Nom IUPAC |
3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C66H100N2O6/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-67-45-53-59-51(55(47(3)4)65(73)61(53)69)43-49(7)57(63(59)71)58-50(8)44-52-56(48(5)6)66(74)62(70)54(60(52)64(58)72)46-68-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2/h23-26,43-48,69-74H,9-22,27-42H2,1-8H3 |
Clé InChI |
TUFOURVYMCBXJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCCCCC=CCCCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
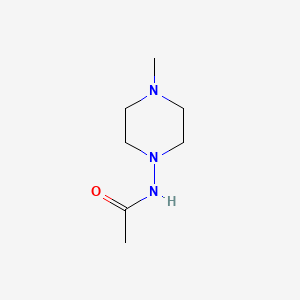

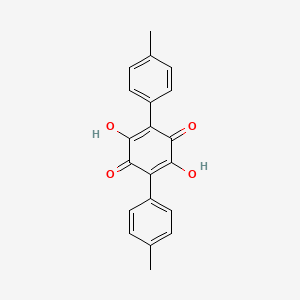
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
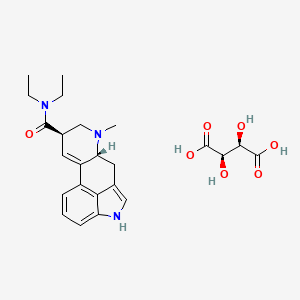
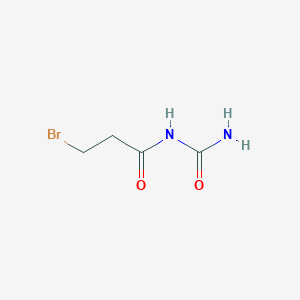
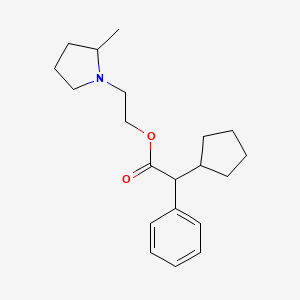
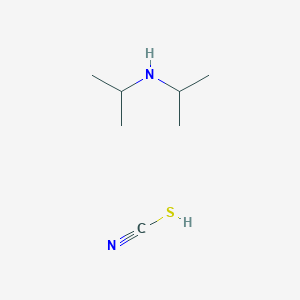

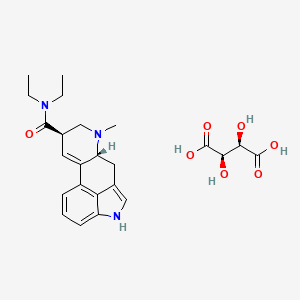
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
